Tigecycline

Catalog No.
S545356
CAS No.
220620-09-7
M.F
C29H39N5O8
M. Wt
585.65
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tigecycline

CAS Number

220620-09-7

Product Name

Tigecycline

IUPAC Name

(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

Molecular Formula

C29H39N5O8

Molecular Weight

585.65

InChI

InChI=1S/C29H39N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35)/t12-,14-,21-,29-/m0/s1

InChI Key

FPZLLRFZJZRHSY-HJYUBDRYSA-N

SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Solubility

Soluble in DMSO.

Synonyms

GAR936; GAR-936; GAR936; Tigecycline; trade name: TYGACL.

Description

The exact mass of the compound Tigecycline is 585.27986 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Tigecycline is a broad-spectrum antibiotic belonging to the glycylcycline class. It was approved by the US Food and Drug Administration (FDA) for treating complicated skin and soft tissue infections (cSSTIs), complicated intra-abdominal infections (cIAIs), and community-acquired pneumonia (CAP) National Institutes of Health, [Tigecycline (Tygacil): the first in the glycylcycline class of antibiotics - PMC - NCBI: ]. Its unique property lies in its effectiveness against a wide range of bacteria, including those resistant to other antibiotics Dove Medical Press, [Tigecycline Utilization in Antibacterial Resistance | IDR - Dove Medical Press].

Mechanism of Action

Tigecycline's primary mechanism of action involves inhibiting protein synthesis in bacteria by binding to the 30S ribosomal subunit. This disrupts the process of translating genetic information into proteins, essential for bacterial growth and survival National Institutes of Health, [Tigecycline (Tygacil): the first in the glycylcycline class of antibiotics - PMC - NCBI: ].

Research on Tigecycline for Multidrug-Resistant Bacteria

The rise of multidrug-resistant (MDR) bacteria poses a significant challenge in treating infectious diseases. Tigecycline's broad-spectrum activity, particularly against Gram-negative bacteria resistant to other antibiotics, has led researchers to explore its potential use for MDR infections National Institutes of Health, [Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC - NCBI: ]. Studies have shown its effectiveness against MDR pathogens like carbapenem-resistant Enterobacteriaceae, a group of highly resistant bacteria Dove Medical Press, [Tigecycline Utilization in Antibacterial Resistance | IDR - Dove Medical Press]. However, further research is needed to determine the optimal role of tigecycline in treating MDR infections, considering potential side effects and emergence of resistance.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.1

Exact Mass

585.27986

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Tigecycline
(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

Drug Warnings

/BOXED WARNING/ WARNING: ALL-CAUSE MORTALITY: An increase in all-cause mortality has been observed in a meta-analysis of Phase 3 and 4 clinical trials in Tygacil-treated patients versus comparator. The cause of this mortality risk difference of 0.6% (95% CI 0.1, 1.2) has not been established. Tygacil should be reserved for use in situations when alternative treatments are not suitable.
Increased risk of all-cause mortality has been reported in a pooled analysis of over 7400 patients from 13 phase 3 and 4, active-controlled clinical trials evaluating tigecycline for the treatment of serious infections. Data indicate a 4% mortality rate in tigecycline-treated patients versus 3% in patients treated with comparator anti-infectives. The adjusted risk difference in all-cause mortality between patients receiving tigecycline and those receiving comparators was 0.6%.
Acute pancreatitis, including fatalities, has been reported in patients receiving tigecycline. Some cases have been reported in patients with no known risk factors for pancreatitis. Improvement usually occurs after the drug is discontinued. A diagnosis of pancreatitis should be considered in any patient receiving tigecycline who develops symptoms, signs, or laboratory abnormalities suggestive of acute pancreatitis. In suspected cases of pancreatitis, consideration should be given to discontinuing tigecycline.
May cause fetal harm; teratogenicity and embryolethality demonstrated in animals. Pregnancy should be avoided during therapy. If the patient becomes pregnant while receiving tigecycline, apprise of potential fetal hazard.
For more Drug Warnings (Complete) data for Tigecycline (14 total), please visit the HSDB record page.

Biological Half Life

27-43 hours
... The terminal elimination half-life is approximately 40 hr. ...

Use Classification

Human drugs -> Tygacil -> EMA Drug Category
Antibacterials for systemic use -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human drugs -> Tigecycline Accord -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: J. J. Hlavka et al., European Patent Office 536515; eidem, United States of America patent 5494903 (1993, 1996 both to American Cyanamid).

Clinical Laboratory Methods

Tigecycline is a first-in-class, broad spectrum antibiotic with activity against multiple-resistant organisms. In order to address the unexpectedly low tigecycline concentrations in human bone samples analyzed using a LC/MS/MS method developed elsewhere, we have developed and validated a new and sensitive human bone assay for the quantitation of tigecycline using LC/MS/MS. The new method utilizes the addition of a stabilizing agent to the human bone sample, homogenization of human bone in a strong acidic-methanol extraction solvent, centrifugation of the bone suspension, separation by liquid chromatography, and detection of tigecycline by mass spectrometry. Linearity was demonstrated over the concentration range from 50 to 20,000 ng/g using a 0.1g human bone sample. The intra- and inter-day accuracy of the assay was within 100+/-15%, and the corresponding precision (CV) was <15%. The stability of tigecycline was evaluated and shown to be acceptable under the assay conditions. The extraction recovery of tigecycline with the current method was 79% when using radio-labeled rat bone samples as a substitute for human bone samples. Twenty-four human bone samples collected previously from volunteers without infections who had elective orthopedic surgery after receiving a single dose of tigecycline were re-analyzed using the current validated method. Tigecycline concentrations in these samples ranged from 238 to 794 ng/g with a mean value 9 times higher than the mean concentration previously reported. The data demonstrated that the current method has significantly higher extraction efficiency than the previously reported method.
/The purpose of this study is/ to develop and validate a sensitive and novel bioanalytical method for measuring tigecycline concentrations in human skin using LC-MS/MS. The method utilizes addition of a stabilizing agent to the human skin or surrogate (human liver or rat skin), homogenization of human skin in a strong acidic-methanol extraction solvent, centrifugation of the skin suspension, filtration of the skin suspension supernatant, separation by LC, and detection of tigecycline by MS/MS. Linearity was 50-20,000 ng/g, using a sample size of 100 mg. The intra-and inter-day accuracy and precision of the assay met acceptance criteria. This method has been successfully applied to 17 incurred human skin samples from volunteers with surgical infections who received intravenous doses of tigecycline (100 mg initial loading dose and 50 mg every 12 hr for at least 2 days). Tigecycline concentrations in these samples ranged from 185 to 2853 ng/g.
An isocratic HPLC method with detection at 248 nm was developed and fully validated for the determination of tigecycline in rabbit plasma. Minocycline was used as an internal standard. A Hypersil BDS RP-C18 column (250 x 4.6 mm, 5 microm particle size) was used with the mobile phase phosphate buffer (pH 7.10, 0.070 M)-acetonitrile (76 + 24, v/v) at a flow rate of 1.0 mL/min. The elution time of tigecycline and minocycline was approximately 8.1 and 9.9 min, respectively. Calibration curves of tigecycline were linear in the concentration range of 0.021-3.15 microg/mL in plasma. The LOD and LOQ in plasma were estimated as 7 and 21 ng/mL, respectively. The intraday and interday precision values of the method were in the range of 5.0-7.1 and 5.6-9.1%, while the corresponding accuracy values were in the ranges of 92.8-111.1 and 97.6-102.3%, respectively. At the LOQ, the intraday precision was 18.7%, while intraday and interday accuracy values were 97.3 and 98.0%, respectively. Robustness of the proposed method was studied using a Plackett-Burman experimental design. A pharmacokinetic profile is presented for confirmation of the applicability of the method to pharmacokinetic studies.

Storage Conditions

Prior to reconstitution, Tygacil should be stored at 20 deg to 25 °C (68 deg to 77 °F); excursions permitted to 15 deg to 30 °C (59 deg to 86 °F). [See USP Controlled Room Temperature.] Once reconstituted, TYGACIL may be stored at room temperature (not to exceed 25 °C/77 °F) for up to 24 hours (up to 6 hours in the vial and the remaining time in the intravenous bag). If the storage conditions exceed 25 °C (77 °F) after reconstitution, tigecycline should be used immediately. Alternatively, Tygacil mixed with 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP may be stored refrigerated at 2 deg to 8 deg (36 deg to 46 °F) for up to 48 hours following immediate transfer of the reconstituted solution into the intravenous bag. Reconstituted solution must be transferred and further diluted for intravenous infusion.

Interactions

Concomitant administration of Tygacil (100 mg followed by 50 mg every 12 hours) and warfarin (25 mg single-dose) to healthy subjects resulted in a decrease in clearance of R-warfarin and S-warfarin by 40% and 23%, an increase in Cmax by 38% and 43% and an increase in AUC by 68% and 29%, respectively. Tigecycline did not significantly alter the effects of warfarin on INR. In addition, warfarin did not affect the pharmacokinetic profile of tigecycline. However, prothrombin time or other suitable anticoagulation test should be monitored if tigecycline is administered with warfarin.
Concurrent use of antibacterial drugs with oral contraceptives may render oral contraceptives less effective.
Intravenous bolus administration of tigecycline at dosages of 10 mg/kg or greater produced prolongation of thiopental-induced sleeping time and death following thiopental pre-treatment in mice. This issue could be explained by the fact that tigecycline is known to release histamine at high doses. Increased histamine levels are known to decrease blood pressure, which at the same time is also reduced following the administration of an anesthetic dose of thiopental. Consistent with this hypothesis, pre-treatment with antihistamines was related to mortality prevention. Thus, tigecycline and thiopental together may have an additive or synergistic effect, which could be responsible for the additional hypotension and deaths observed after IV administration of thiopental and high doses of tigecycline.

Stability Shelf Life

Stable if stored as directed; avoid strong oxidizing agents

Dates

Modify: 2023-08-15
1: Shen F, Han Q, Xie D, Fang M, Zeng H, Deng Y. Efficacy and safety of tigecycline for the treatment of severe infectious diseases: an updated meta-analysis of RCTs. Int J Infect Dis. 2015 Aug 15. pii: S1201-9712(15)00204-0. doi: 10.1016/j.ijid.2015.08.009. [Epub ahead of print] Review. PubMed PMID: 26283551.
2: Di Bella S, Nisii C, Petrosillo N. Is tigecycline a suitable option for Clostridium difficile infection? Evidence from the literature. Int J Antimicrob Agents. 2015 Jul;46(1):8-12. doi: 10.1016/j.ijantimicag.2015.03.012. Epub 2015 May 1. Review. PubMed PMID: 25982915.
3: De Rosa FG, Corcione S, Di Perri G, Scaglione F. Re-defining tigecycline therapy. New Microbiol. 2015 Apr;38(2):121-36. Epub 2015 Apr 21. Review. PubMed PMID: 25915055.
4: Barberán J, Salso S, Alhambra A. [Tigecycline: 10 years of history and still in full force]. Rev Esp Quimioter. 2015 Apr;28(2):61-78. Review. Spanish. PubMed PMID: 25904513.
5: Brust K, Evans A, Plemmons R. Tigecycline in treatment of multidrug-resistant Gram-negative bacillus urinary tract infections: a systematic review. J Antimicrob Chemother. 2014 Oct;69(10):2606-10. doi: 10.1093/jac/dku189. Epub 2014 May 30. Review. PubMed PMID: 24879669.
6: Falagas ME, Vardakas KZ, Tsiveriotis KP, Triarides NA, Tansarli GS. Effectiveness and safety of high-dose tigecycline-containing regimens for the treatment of severe bacterial infections. Int J Antimicrob Agents. 2014 Jul;44(1):1-7. doi: 10.1016/j.ijantimicag.2014.01.006. Epub 2014 Feb 6. Review. PubMed PMID: 24602499.
7: Moya Cordero P, Ruiz-Aragón J, Molina Linde JM, Márquez-Peláez S, Motiva Sánchez V. [Evaluation of the efficacy and safety of tigecycline for treatment of respiratory tract infections: systematic review of literature]. Rev Chilena Infectol. 2013 Dec;30(6):591-7. doi: 10.4067/S0716-10182013000600002. Review. Spanish. PubMed PMID: 24522299.
8: Cilli A. [The yield of tigecycline in the treatment of community-acquired pneumonia]. Tuberk Toraks. 2013;61(2):155-61. Review. Turkish. PubMed PMID: 23875595.
9: Stein GE, Babinchak T. Tigecycline: an update. Diagn Microbiol Infect Dis. 2013 Apr;75(4):331-6. doi: 10.1016/j.diagmicrobio.2012.12.004. Epub 2013 Jan 26. Review. PubMed PMID: 23357291.
10: Okon E, Engell C, van Manen R, Brown J. Tigecycline-related pancreatitis: a review of spontaneous adverse event reports. Pharmacotherapy. 2013 Jan;33(1):63-8. doi: 10.1002/phar.1159. Review. PubMed PMID: 23307547.
11: Sun Y, Cai Y, Liu X, Bai N, Liang B, Wang R. The emergence of clinical resistance to tigecycline. Int J Antimicrob Agents. 2013 Feb;41(2):110-6. doi: 10.1016/j.ijantimicag.2012.09.005. Epub 2012 Nov 3. Review. PubMed PMID: 23127485.
12: Marot JC, Jonckheere S, Munyentwali H, Belkhir L, Vandercam B, Yombi JC. Tigecycline-induced acute pancreatitis: about two cases and review of the literature. Acta Clin Belg. 2012 May-Jun;67(3):229-32. Review. PubMed PMID: 22897076.
13: El-Herte RI, Baban TA, Kanj SS. Recurrent refractory Clostridium difficile colitis treated successfully with rifaximin and tigecycline: a case report and review of the literature. Scand J Infect Dis. 2012 Mar;44(3):228-30. doi: 10.3109/00365548.2011.616224. Epub 2011 Nov 13. Review. PubMed PMID: 22077098.
14: Giamarellou H, Poulakou G. Pharmacokinetic and pharmacodynamic evaluation of tigecycline. Expert Opin Drug Metab Toxicol. 2011 Nov;7(11):1459-70. doi: 10.1517/17425255.2011.623126. Epub 2011 Sep 30. Review. PubMed PMID: 21958044.
15: Tasina E, Haidich AB, Kokkali S, Arvanitidou M. Efficacy and safety of tigecycline for the treatment of infectious diseases: a meta-analysis. Lancet Infect Dis. 2011 Nov;11(11):834-44. doi: 10.1016/S1473-3099(11)70177-3. Epub 2011 Jul 23. Review. PubMed PMID: 21784708.
16: Larson KC, Belliveau PP, Spooner LM. Tigecycline for the treatment of severe Clostridium difficile infection. Ann Pharmacother. 2011 Jul;45(7-8):1005-10. doi: 10.1345/aph.1Q080. Epub 2011 Jul 5. Review. PubMed PMID: 21730279.
17: Yahav D, Lador A, Paul M, Leibovici L. Efficacy and safety of tigecycline: a systematic review and meta-analysis. J Antimicrob Chemother. 2011 Sep;66(9):1963-71. doi: 10.1093/jac/dkr242. Epub 2011 Jun 18. Review. PubMed PMID: 21685488.
18: Curcio D. Skin and soft tissue infections due to methicillin-resistant Staphylococcus aureus: role of tigecycline. Clin Infect Dis. 2011 Jun 15;52(12):1468-9. doi: 10.1093/cid/cir192. Epub 2011 Apr 14. Review. PubMed PMID: 21498390.
19: Cai Y, Wang R, Liang B, Bai N, Liu Y. Systematic review and meta-analysis of the effectiveness and safety of tigecycline for treatment of infectious disease. Antimicrob Agents Chemother. 2011 Mar;55(3):1162-72. doi: 10.1128/AAC.01402-10. Epub 2010 Dec 20. Review. PubMed PMID: 21173186; PubMed Central PMCID: PMC3067123.
20: Eckmann C, Dryden M. Treatment of complicated skin and soft-tissue infections caused by resistant bacteria: value of linezolid, tigecycline, daptomycin and vancomycin. Eur J Med Res. 2010 Nov 30;15(12):554-63. Review. PubMed PMID: 21163730; PubMed Central PMCID: PMC3352104.

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